Cyanomethanesulfinyl chloride
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Overview
Description
This compound is part of the sulfonyl chloride family, which is widely used in organic synthesis for the preparation of various functional groups and compounds . Cyanomethanesulfinyl chloride is a versatile reagent that plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethanesulfinyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions typically require heating the methanesulfonic acid to 95°C and adding thionyl chloride over a period of several hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The use of thionyl chloride or sulfuryl chloride as chlorinating agents is common due to their efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanomethanesulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Sulfonothioates: Formed from reactions with thiols
Scientific Research Applications
Cyanomethanesulfinyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyanomethanesulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfonylated products. The sulfonyl group (SO₂) is highly reactive and can form stable covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methanesulfonyl Chloride (CH₃SO₂Cl): Used in the synthesis of methanesulfonates and as a reagent in organic synthesis.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl): Used in the synthesis of benzenesulfonates and as a reagent in organic synthesis.
Sulfonimidates: Sulfur(VI) compounds used as intermediates in the synthesis of sulfonamides and sulfoximines.
Cyanomethanesulfinyl chloride stands out due to its unique combination of the sulfonyl and cyano groups, making it a valuable reagent in various chemical transformations and applications.
Properties
Molecular Formula |
C2H2ClNOS |
---|---|
Molecular Weight |
123.56 g/mol |
IUPAC Name |
cyanomethanesulfinyl chloride |
InChI |
InChI=1S/C2H2ClNOS/c3-6(5)2-1-4/h2H2 |
InChI Key |
MUTGJKFNZNPGGP-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)S(=O)Cl |
Origin of Product |
United States |
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